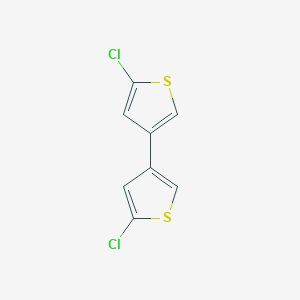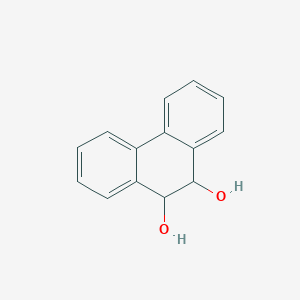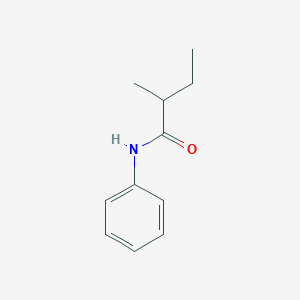![molecular formula C14H10N2O2 B186844 2-[2-(4-nitrophenyl)ethynyl]aniline CAS No. 157869-12-0](/img/structure/B186844.png)
2-[2-(4-nitrophenyl)ethynyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-nitrophenyl)ethynyl]aniline is an organic compound with the molecular formula C14H10N2O2 It is characterized by the presence of a nitrophenyl group attached to an ethynyl linkage, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitrophenyl)ethynyl]aniline typically involves the coupling of 4-nitrophenylacetylene with aniline. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 60-80°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient catalysts to reduce costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-[2-(4-nitrophenyl)ethynyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-nitrophenyl)ethynyl]aniline involves its interaction with molecular targets through its nitrophenyl and ethynyl groups. The nitrophenyl group can participate in electron transfer reactions, while the ethynyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylaniline: Similar structure but lacks the nitro group.
4-Nitroaniline: Contains the nitro group but lacks the ethynyl linkage.
2-Ethynylaniline: Similar structure but with the ethynyl group in a different position.
Uniqueness
The presence of both functional groups allows for a wider range of chemical modifications and interactions compared to its analogs .
Propriétés
Numéro CAS |
157869-12-0 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H10N2O2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-4,6-7,9-10H,15H2 |
Clé InChI |
JCJSOROVNUFQFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N |
Solubilité |
1.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)







![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)


